molecular formula C7H7ClO2 B020032 2-Chloro-1-(furan-2-yl)propan-1-one CAS No. 106430-52-8

2-Chloro-1-(furan-2-yl)propan-1-one

Cat. No.: B020032
CAS No.: 106430-52-8
M. Wt: 158.58 g/mol
InChI Key: SECAUKYYYLEWRY-UHFFFAOYSA-N
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Description

2-Chloro-1-(furan-2-yl)propan-1-one (CAS No: 106430-52-8) is a high-value furan-based building block of interest in advanced organic synthesis and medicinal chemistry research. With the molecular formula C 7 H 7 ClO 2 and a molecular weight of 158.58 g/mol, this compound features a reactive α-chloroketone moiety adjacent to a furan ring, making it a versatile electrophile for nucleophilic substitution reactions and cyclization studies. Research Applications: • Synthetic Chemistry: Serves as a key precursor in the synthesis of complex heterocyclic frameworks, leveraging the reactivity of the furan ring in oxidative dearomatization and cyclization processes . • Methodology Development: Useful for exploring novel Paal-Knorr-type furan syntheses and acid-catalyzed cyclodehydration reactions to create conjugated systems . • Material Science: As a functionalized furan, it holds potential as a monomer or building block in the development of polymers and renewable bioplastics . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care following laboratory safety protocols .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-(furan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c1-5(8)7(9)6-3-2-4-10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECAUKYYYLEWRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CO1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reaction Mechanisms of 2 Chloro 1 Furan 2 Yl Propan 1 One

Reactivity of the Alpha-Chloro Ketone Moiety

The side chain of 2-Chloro-1-(furan-2-yl)propan-1-one, containing both a chlorine atom alpha to a carbonyl group, is a hub of chemical reactivity. The electron-withdrawing nature of the furanoyl group enhances the electrophilicity of the chlorinated carbon, making it susceptible to nucleophilic attack, while the carbonyl group itself can engage in condensation and cyclization reactions.

Nucleophilic Substitution Reactions at the Chlorinated Carbon Center

The carbon atom bonded to the chlorine in this compound is highly electrophilic and readily undergoes nucleophilic substitution reactions. nih.gov This reactivity is amplified by the adjacent carbonyl group, which stabilizes the transition state of an SN2 reaction. organic-chemistry.org This process is the foundation for the synthesis of a wide array of derivatives, as the chlorine atom serves as an effective leaving group that can be displaced by various nucleophiles. sydney.edu.au

A prominent application of this reaction is in the synthesis of substituted cathinones, a class of psychoactive compounds. d-nb.infonih.gov In these syntheses, the chloro group is displaced by primary or secondary amines, such as pyrrolidine, to form the corresponding α-aminoketone. nih.govresearchgate.net The general mechanism involves the direct backside attack of the amine on the chlorinated carbon, leading to the inversion of stereochemistry if the carbon is chiral. organic-chemistry.org

The versatility of this substitution is not limited to nitrogen nucleophiles. A broad spectrum of nucleophiles, including those based on oxygen, sulfur, and carbon, can be employed to generate diverse molecular architectures. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Reagent Example Product Type
Amine (Nitrogen) Pyrrolidine α-Aminoketone (e.g., Cathinone derivative) nih.gov
Thiol (Sulfur) Sodium thiophenoxide α-Thioether ketone
Cyanide (Carbon) Potassium cyanide α-Cyano ketone
Enolate (Carbon) Sodium salt of diethyl malonate γ-Keto ester

Condensation and Cyclization Reactions Involving the Carbonyl Group

The carbonyl group of this compound can participate in various condensation and cyclization reactions, often in tandem with the reactivity of the alpha-chloro position. One of the classic reactions involving α-halo ketones is the Feist-Bénary furan (B31954) synthesis. mbbcollege.inacs.org In this reaction, the α-halo ketone condenses with a β-dicarbonyl compound, such as ethyl acetoacetate, in the presence of a base like pyridine (B92270) or ammonia. The process involves initial nucleophilic substitution of the chlorine by the enolate of the β-dicarbonyl compound, forming a 1,4-dicarbonyl intermediate which subsequently cyclizes and dehydrates to yield a polysubstituted furan. nih.govresearchgate.net

Similarly, the carbonyl group can undergo base-catalyzed aldol-type condensation reactions. While self-condensation is possible, crossed-aldol condensations with other carbonyl compounds, particularly non-enolizable aldehydes, can be directed. For instance, in a reaction analogous to the Claisen-Schmidt condensation, 2-acylfurans can react with aldehydes in the presence of a base to form α,β-unsaturated ketones. ekb.egosti.govresearchgate.net These products are valuable intermediates for further synthetic transformations.

Intramolecular cyclization is another potential pathway, especially after the initial substitution at the chloro-position has introduced a suitable nucleophilic moiety into the molecule. researchgate.netresearchgate.net

Table 2: Examples of Condensation and Cyclization Reactions

Reaction Name Condensation Partner Key Reagents Resulting Heterocycle/Structure
Feist-Bénary Synthesis Ethyl acetoacetate Base (e.g., Pyridine, Ammonia) Polysubstituted furan mbbcollege.in
Paal-Knorr Synthesis (via intermediate) β-Dicarbonyl compound Base, then Acid (e.g., H₂SO₄) Polysubstituted furan nih.govresearchgate.net
Claisen-Schmidt Condensation Benzaldehyde Base (e.g., NaOH) α,β-Unsaturated ketone (Chalcone-like structure) ekb.eg

Transformations Involving the Furan-2-yl Ring

The furan ring in this compound, while aromatic, exhibits distinct reactivity compared to benzene. It is susceptible to electrophilic attack, but can also undergo dearomatization and ring-opening reactions, particularly under oxidative or acidic conditions.

Electrophilic Aromatic Substitution Reactions on the Furan Ring

The furan ring is a π-rich heterocycle and is significantly more reactive towards electrophiles than benzene. chemicalbook.compearson.com Electrophilic substitution occurs preferentially at the C5-position (the other α-position) because the cationic intermediate (sigma complex) formed by attack at this position is better stabilized by resonance, with three contributing structures, compared to only two for attack at the C3 or C4 positions. quora.comquora.com

However, the propionyl group at the C2-position is electron-withdrawing and deactivating, which makes electrophilic substitution less facile than in unsubstituted furan. Despite this deactivation, the inherent high reactivity of the furan ring often allows reactions like halogenation to proceed under mild conditions, sometimes without the need for a Lewis acid catalyst. quimicaorganica.orgchegg.com For example, bromination can be achieved using bromine in a suitable solvent. pearson.com Other electrophilic substitutions, such as nitration or Friedel-Crafts acylation, are also possible on 2-acylfurans, though the strongly acidic conditions typically required for these reactions can lead to side reactions like ring-opening. chemdad.comgoogle.com

Table 3: Electrophilic Aromatic Substitution on 2-Acylfurans

Reaction Electrophile Typical Reagents Major Product
Bromination Br⁺ Br₂ in Dioxane or CCl₄ 5-Bromo-2-acylfuran pearson.com
Chlorination Cl⁺ NCS (N-Chlorosuccinimide) 5-Chloro-2-acylfuran quimicaorganica.org
Nitration NO₂⁺ Ac₂O / HNO₃ (Acetyl nitrate) 5-Nitro-2-acylfuran

Oxidative Furan Dearomatization and Subsequent Cyclization Pathways

The furan ring can be induced to lose its aromaticity through oxidation, a process known as oxidative dearomatization. nih.gov For furan derivatives bearing a ketone side chain, this reaction can initiate a cascade leading to the formation of new cyclic structures. A notable example is the transformation of 3-(furan-2-yl)-propan-1-ones, which upon treatment with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), undergo dearomatization. nih.govresearchgate.net The resulting unstable intermediate can then undergo an intramolecular cyclization that resembles the Paal-Knorr synthesis, ultimately forming a new, functionalized furan ring. nih.gov This pathway effectively uses the original furan as a latent 1,4-dicarbonyl equivalent that is unmasked by oxidation. This strategy provides an elegant route to complex furan-containing molecules from simpler furan precursors.

Ring Opening Reactions of Furan Moieties

A characteristic reaction of the furan nucleus is its susceptibility to ring-opening under acidic conditions. chemdad.com The protonation of the furan oxygen disrupts the aromatic system, making the ring vulnerable to nucleophilic attack, typically by water. This process results in the cleavage of the ring to form a 1,4-dicarbonyl compound. For this compound, acid-catalyzed hydrolysis would be expected to yield a 1,4,5-tricarbonyl species after initial ring opening. This reactivity highlights the sensitivity of furans to strong acids, which can be a limiting factor in certain synthetic applications, such as electrophilic aromatic substitution. nih.gov

In some cases, the 1,4-dicarbonyl intermediate formed from ring-opening can be trapped intramolecularly by other functional groups present in the molecule, leading to recyclization into different heterocyclic systems. For example, furan derivatives containing a nearby amino group have been shown to undergo acid-catalyzed ring-opening followed by recyclization to form thieno[2,3-b]pyrrole derivatives. osi.lv

Catalytic Reactions Utilizing this compound as a Substrate

The reactivity of this compound is primarily dictated by the electrophilic carbon atom alpha to the carbonyl group and the furan ring, which can influence the reaction pathways. Catalytic systems, employing either metals or small organic molecules, can be utilized to achieve a variety of chemical transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct examples of C-N bond activation with this compound are not extensively documented, the principles of palladium-catalyzed amination of α-halo ketones and heterocyclic halides provide a strong basis for predicting its reactivity.

The general mechanism for the palladium-catalyzed amination of aryl and heteroaryl halides, known as the Buchwald-Hartwig amination, involves a catalytic cycle that can be adapted to α-halo ketones. This cycle typically involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst.

In the context of this compound, a plausible palladium-catalyzed amination reaction would proceed as follows:

Oxidative Addition: A Pd(0) complex, often supported by bulky, electron-rich phosphine (B1218219) ligands, would insert into the C-Cl bond of the substrate.

Amine Coordination and Deprotonation: An amine would coordinate to the resulting Pd(II) complex, followed by deprotonation with a base to form a palladium-amido intermediate.

Reductive Elimination: This intermediate would then undergo reductive elimination to form the C-N bond, yielding the α-amino ketone and regenerating the Pd(0) catalyst.

Studies on the palladium-catalyzed amination of five-membered heterocyclic halides, such as those containing furan and thiophene, have shown that these reactions are feasible, although the specific conditions and catalyst systems are crucial for success. capes.gov.br The electron-rich nature of the furan ring can influence the oxidative addition step. The choice of ligand is critical, with bulky, electron-rich phosphines like those based on a biphenyl (B1667301) backbone often proving effective for amination of aryl chlorides and bromides. cmu.edu It has been demonstrated that palladium precatalysts can be highly effective for the amination of halo-7-azaindoles, highlighting the potential for similar reactivity with other N-H containing heterocycles. mit.edunih.gov

Catalyst System Component Plausible Role in the Reaction Analogous System Reference
Palladium Precatalyst (e.g., Pd(OAc)₂)Source of the active Pd(0) catalyst. mit.edu
Phosphine Ligand (e.g., (o-biphenyl)P(t-Bu)₂)Stabilizes the Pd catalyst and promotes oxidative addition and reductive elimination. cmu.edu
Base (e.g., NaOtBu, K₃PO₄)Facilitates the deprotonation of the amine to form the active nucleophile. cmu.edu

Organocatalysis offers a metal-free alternative for asymmetric synthesis. While direct organocatalytic transformations of this compound are not specifically reported, its structural features suggest it could participate in reactions like the Michael addition, either as a precursor to a Michael acceptor or as a substrate in related nucleophilic additions.

A related transformation involves the reaction of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, a chalcone (B49325) analogue, which readily undergoes Michael additions with nucleophiles like thiophenols. researchgate.net This suggests that if this compound could be converted into an α,β-unsaturated ketone, it would be a viable Michael acceptor.

More directly, the electrophilic α-carbon in this compound could be a target for organocatalytically activated nucleophiles. For instance, in a reaction analogous to the synthesis of novel furan derivatives, the chalcone derived from furan-2-carboxaldehyde undergoes addition of various nucleophiles. researchgate.net

A plausible organocatalytic reaction could involve the activation of a nucleophile by a chiral organocatalyst, which then attacks the electrophilic center of the α-chloro ketone. For example, a reaction with a soft nucleophile could proceed via an SN2 pathway.

Organocatalyst Type Potential Transformation Mechanism Principle
Chiral AminesAsymmetric nucleophilic substitutionActivation of the nucleophile or formation of a reactive enamine intermediate.
Thiourea-based catalystsAsymmetric Michael-type additionsActivation of the electrophile through hydrogen bonding.

Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic methodologies. For this compound, mechanistic insights can be extrapolated from studies on similar compounds.

Kinetic studies provide valuable data on reaction rates, orders of reaction, and the influence of various parameters, which helps in elucidating the reaction pathway. While no specific kinetic studies on this compound were found, kinetic investigations of related systems offer a framework for understanding its reactivity.

For instance, mechanistic studies of the copper-catalyzed asymmetric hydroamination of olefins have utilized in-situ monitoring to determine the reaction profile and identify the rate-determining step. acs.org A similar approach could be applied to catalytic reactions involving this compound. By monitoring the concentration of reactants and products over time, one could determine the reaction order with respect to the substrate, catalyst, and any other reagents.

A hypothetical kinetic study on a palladium-catalyzed amination of this compound might involve:

Monitoring Reactant and Product Concentrations: Using techniques like GC-MS or NMR spectroscopy to track the progress of the reaction.

Varying Catalyst and Ligand Concentrations: To determine the effect on the reaction rate and elucidate the nature of the active catalytic species.

Isotope Labeling Studies: To probe the mechanism of bond-forming and bond-breaking steps.

Computational chemistry provides a powerful tool to investigate reaction mechanisms, transition states, and the energetics of different reaction pathways. While no specific computational studies on this compound were found, computational analyses of related furan derivatives and α-halo ketones can provide significant insights.

For example, computational studies on the Diels-Alder reaction of furans have explored their reactivity and selectivity. wikipedia.org Similarly, the reactivity of furan rings in other transformations, such as the oxidative dearomatization of 3-(furan-2-yl)-1,3-diarylpropan-1-ones, has been investigated, revealing complex cyclization pathways. nih.gov

A computational study on a reaction of this compound, such as a palladium-catalyzed C-N bond activation, would likely involve:

Density Functional Theory (DFT) Calculations: To model the geometries of reactants, intermediates, transition states, and products.

Calculation of Activation Barriers: To determine the most favorable reaction pathway.

Analysis of Electronic Structure: To understand the role of the furan ring and the chloro-substituent in the reaction.

Such studies could help to predict the feasibility of a proposed reaction, optimize reaction conditions, and explain observed selectivities. For instance, in a palladium-catalyzed reaction, computational modeling could clarify the role of the ligand in promoting the key steps of oxidative addition and reductive elimination. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Chloro 1 Furan 2 Yl Propan 1 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds like 2-chloro-1-(furan-2-yl)propan-1-one. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment of individual atoms within the molecule.

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for the initial structural verification of this compound. ipb.pt These techniques are routinely used to confirm the presence of key functional groups and to map the proton and carbon frameworks of the molecule. ipb.pt

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the furan (B31954) ring, the methine proton, and the methyl protons are expected. The chemical shifts of the furan protons are influenced by the electron-withdrawing nature of the carbonyl group. The methine proton adjacent to the chlorine atom and the carbonyl group will appear as a quartet, while the methyl protons will present as a doublet due to coupling with the methine proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon environments within the molecule. For this compound, separate signals are anticipated for the carbonyl carbon, the carbons of the furan ring, the chlorinated methine carbon, and the methyl carbon. The chemical shift values are indicative of the electronic environment of each carbon atom. For instance, the carbonyl carbon will resonate at a significantly downfield position.

¹H NMR Data for Related Furan Compounds
Proton Chemical Shift (δ) in ppm
H-3' (furan)6.25 (d, J = 3.1 Hz) researchgate.net
H-4' (furan)6.35 (m) researchgate.net
H-5' (furan)7.35 (s) researchgate.net
C-CH₃1.56 (d, J = 6.5 Hz) researchgate.net
H-1 (methine)4.88 (q, J = 13.1, 6.5 Hz) researchgate.net

This table displays ¹H NMR data for (S)-1-(furan-2-yl)ethanol, a structurally related compound, to provide an indication of expected chemical shifts. researchgate.net

¹³C NMR Data for Related Furan Compounds
Carbon Chemical Shift (δ) in ppm
CH₃13.6 nih.gov
CH₂43.5 nih.gov
CH39.9 nih.gov
Furan Carbons106.1, 106.7, 151.3, 154.4 nih.gov
Carbonyl Carbon197.3 nih.gov

This table presents ¹³C NMR data for 3-(4-bromophenyl)-3-(5-methylfuran-2-yl)-1-phenylpropan-1-one, offering insights into the expected chemical shift ranges for the carbons in this compound. nih.gov

For more complex structural assignments and to resolve ambiguities that may arise in 1D spectra, two-dimensional (2D) NMR techniques are employed. wikipedia.org These experiments provide correlation data that reveal connectivity between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks within the molecule. libretexts.org For this compound, COSY would show correlations between the methine proton and the methyl protons, as well as between adjacent protons on the furan ring, confirming their connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear 2D NMR technique that correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org This is invaluable for assigning the proton signals to their corresponding carbon atoms in the molecular skeleton. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connectivity between different functional groups. For instance, HMBC can show correlations from the furan protons to the carbonyl carbon and the C2 carbon of the furan ring, and from the methine and methyl protons to the carbonyl carbon, thus piecing together the entire molecular structure.

Since this compound possesses a chiral center at the second carbon atom, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful tool for determining the enantiomeric purity of a sample. This is often achieved by using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). researchgate.netmdpi.com

These chiral auxiliaries interact with the enantiomers of the analyte to form diastereomeric complexes, which can be distinguished by NMR due to their different chemical environments. researchgate.netmdpi.com For example, a chiral phosphoric acid could be used as a solvating agent to induce chemical shift differences (Δδ) between the signals of the two enantiomers in the ¹H NMR spectrum, allowing for the quantification of the enantiomeric excess. frontiersin.org

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the vibrational modes of a molecule. These techniques are complementary and are particularly useful for identifying the presence of specific functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule. For this compound, characteristic absorption bands are expected for the carbonyl group (C=O stretch), the furan ring (C-O-C and C=C stretches), and the C-Cl bond. The FT-IR spectrum can be used to confirm the presence of these key functional moieties.

Characteristic FT-IR Absorption Bands
Functional Group **Expected Wavenumber (cm⁻¹) **
C=O Stretch (ketone)~1680 - 1700
C-O-C Stretch (furan)~1000 - 1300
C=C Stretch (furan)~1500 - 1600
C-Cl Stretch~600 - 800

This table shows the expected regions for the characteristic infrared absorption bands for the functional groups present in this compound.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals.

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for identifying the chromophores within this compound and for its quantification. The molecule's structure contains two primary chromophores: the furan ring and the α,β-unsaturated ketone system. These features give rise to characteristic electronic transitions when the molecule is irradiated with UV light.

The furan ring, an aromatic heterocycle, undergoes π→π* transitions. The carbonyl group (C=O) conjugated with the furan ring exhibits both n→π* and π→π* transitions. The n→π* transition, involving the non-bonding electrons of the oxygen atom, is typically weaker and occurs at a longer wavelength compared to the more intense π→π* transition of the conjugated system. The specific absorption maxima (λmax) are sensitive to the solvent environment. This spectroscopic data is crucial for establishing a detection wavelength for chromatographic techniques like HPLC. globalresearchonline.net While specific experimental spectra for this exact compound are not widely published, the expected transitions can be summarized based on its functional groups.

Table 1: Expected UV-Vis Electronic Transitions for this compound

Transition TypeChromophoreExpected Wavelength RegionRelative Intensity
π → πFuran Ring & Conjugated KetoneShorter Wavelength (e.g., < 250 nm)High
n → πCarbonyl Group (C=O)Longer Wavelength (e.g., > 300 nm)Low

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. Using techniques like electrospray ionization (ESI), the molecule can be ionized, typically forming a protonated molecule [M+H]⁺, allowing for the precise determination of its molecular mass.

High-resolution mass spectrometry (HRMS) can provide the elemental formula of the parent ion and its fragments, confirming the molecular formula C₇H₇ClO₂. Furthermore, tandem mass spectrometry (MS/MS) experiments, which involve collision-induced dissociation (CID), are used to fragment the parent ion and analyze the resulting product ions. longdom.org The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, characteristic fragmentation pathways would include:

α-cleavage: Breakage of the bond between the carbonyl carbon and the chiral carbon, leading to the formation of a stable furoyl cation.

Neutral Loss: Elimination of small, stable neutral molecules such as carbon monoxide (CO) from the furoyl cation, or hydrogen chloride (HCl). imreblank.chnih.gov

Cleavage of the Chloro-ethyl Group: Loss of the C₂H₄Cl fragment or a chlorine radical (Cl•).

These fragmentation patterns are vital for structural confirmation and for identifying the compound in complex mixtures.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFragmentation Pathway
159.01/161.01[C₇H₈ClO₂]⁺ ([M+H]⁺)Protonated molecular ion (³⁵Cl/³⁷Cl isotopes)
95.01[C₅H₃O₂]⁺α-cleavage, loss of C₂H₄Cl
67.01[C₄H₃O]⁺Loss of CO from the furoyl cation [95.01]
123.03[C₇H₇O₂]⁺Loss of Cl radical from the molecular ion

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the unambiguous three-dimensional structure of a molecule in the solid state. wordpress.com This technique requires the growth of a high-quality single crystal of the compound. Once a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, which reveals the precise position of each atom. utexas.edu

For this compound, a successful crystallographic analysis would provide definitive data on:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them.

Conformation: The exact spatial arrangement of the furan ring relative to the propanone side chain.

Stereochemistry: Unambiguous confirmation of the relative and absolute stereochemistry at the chiral center if a single enantiomer crystallizes.

Intermolecular Interactions: Identification of any hydrogen bonds, halogen bonds, or other non-covalent interactions that dictate the crystal packing. wordpress.comcaltech.edu

While no public crystal structure for this compound is currently available, this technique remains the gold standard for solid-state structural elucidation.

Computational Chemistry and Theoretical Studies on 2 Chloro 1 Furan 2 Yl Propan 1 One

Stereochemical Investigations through Computational Modeling

The stereochemistry of a molecule is fundamental to its chemical and biological activity. 2-Chloro-1-(furan-2-yl)propan-1-one possesses a chiral center at the second carbon of the propanone chain, the carbon atom to which the chlorine atom is attached. This gives rise to two enantiomers: (R)-2-Chloro-1-(furan-2-yl)propan-1-one and (S)-2-Chloro-1-(furan-2-yl)propan-1-one.

Computational modeling is an indispensable tool for exploring the stereochemical aspects of such chiral molecules. acs.orgkhanacademy.org By constructing molecular models of both the (R) and (S) enantiomers, their geometric and energetic properties can be calculated. A primary objective of these calculations is to confirm the minimum energy conformations of each enantiomer and to determine their relative stabilities. While enantiomers have identical intrinsic energies in an achiral environment, computational methods can explore their interactions with other chiral molecules or polarized light.

Furthermore, computational techniques are crucial for studying reaction mechanisms that may lead to the formation of this compound, predicting whether a synthesis would result in a racemic mixture (equal amounts of both enantiomers) or favor one over the other. acs.org Techniques such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) can be computationally simulated to predict the chiroptical spectra. dntb.gov.ua These predicted spectra are invaluable, as they can be compared with experimental results to determine the absolute configuration of a synthesized or isolated sample. dntb.gov.ua

Table 1: Illustrative Stereochemical Properties of this compound

Property(R)-Enantiomer(S)-EnantiomerMethodological Basis
Chiral Center C2 of the propyl chainC2 of the propyl chainIdentification of the sp3 carbon atom bonded to four different groups (furan-2-carbonyl, methyl, chlorine, hydrogen). youtube.com
Calculated Energy E_RE_S (E_R = E_S)Geometry optimization using DFT (e.g., B3LYP functional) to find the lowest energy structure. Enantiomers are energetically identical in an achiral solvent. acs.org
Predicted Optical Rotation [α]_D = +x[α]_D = -xCalculation of optical rotatory dispersion (ORD) or specific rotation using time-dependent DFT (TD-DFT) to predict the sign and magnitude of rotation. dntb.gov.ua
Simulated VCD Spectrum Predicted positive/negative couplets at specific vibrational frequencies.Mirror-image spectrum of the (R)-enantiomer.Calculation of vibrational frequencies and rotational strengths for each normal mode of vibration to generate the theoretical VCD spectrum. dntb.gov.ua

Prediction and Analysis of Spectroscopic Properties (e.g., IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a cornerstone of molecular characterization. worldscientific.com Computational chemistry, particularly DFT, allows for the accurate prediction of these spectra from first principles. uc.eduresearchgate.net For this compound, a computational frequency analysis would yield the normal modes of vibration, their corresponding frequencies, and their IR and Raman intensities.

The process begins with the geometry optimization of the molecule to find its most stable conformation. youtube.com Following this, a frequency calculation is performed at the same level of theory. uc.eduacs.org The results provide a set of vibrational frequencies. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. acs.org

The predicted spectra can be used to assign the peaks in an experimentally obtained spectrum. For instance, the calculation would pinpoint the characteristic stretching frequency of the carbonyl group (C=O), the C-Cl stretch, and the various vibrations associated with the furan (B31954) ring. Comparing the computed and experimental spectra can confirm the molecular structure and identify the presence of specific functional groups. numberanalytics.comresearchgate.net

Table 2: Predicted Vibrational Frequencies for this compound (Illustrative)

Vibrational Mode DescriptionPredicted Frequency (cm⁻¹, Scaled)Predicted IR IntensityPredicted Raman ActivityComputational Method
C=O Stretch~1680 - 1700StrongWeakDFT (e.g., B3LYP/6-311++G(d,p))
Furan Ring C-H Stretch~3100 - 3150MediumStrongDFT (e.g., B3LYP/6-311++G(d,p))
Aliphatic C-H Stretch~2950 - 3000MediumMediumDFT (e.g., B3LYP/6-311++G(d,p))
Furan Ring Breathing~1450 - 1550StrongMediumDFT (e.g., B3LYP/6-311++G(d,p))
C-Cl Stretch~650 - 750StrongStrongDFT (e.g., B3LYP/6-311++G(d,p))

Note: These are representative values. Actual calculated frequencies would be specific numerical results from the quantum chemical software.

Studies on Tautomeric Equilibria and Conformational Analysis

Beyond its fixed structure, this compound can exist in different conformations and potentially as different tautomers. uc.edu Conformational analysis involves studying the different spatial arrangements of atoms that result from rotation around single bonds. For this molecule, key rotations would be around the C-C bond connecting the furan ring to the carbonyl group and the C-C bond of the propyl chain. Computational methods can map the potential energy surface as a function of these rotations to identify stable conformers (energy minima) and the transition states that separate them.

Tautomerism, the interconversion of constitutional isomers, is also a relevant area of study. fiveable.mekhanacademy.org The primary tautomeric equilibrium for this compound would be the keto-enol tautomerism, where the keto form (the original molecule) is in equilibrium with its enol form, 2-Chloro-1-(furan-2-yl)prop-1-en-1-ol. libretexts.org

Quantum chemical calculations can determine the relative energies of the keto and enol tautomers, and the energy barrier for their interconversion. orientjchem.org These calculations typically show that for simple ketones, the keto form is significantly more stable. libretexts.org The influence of solvents on this equilibrium can also be modeled using implicit or explicit solvent models, providing a more complete picture of the molecule's behavior in solution. orientjchem.org

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in telecommunications, optical computing, and photonics. Computational chemistry provides an effective way to screen molecules for potential NLO activity. The NLO response of a molecule is governed by its hyperpolarizability. rsc.org

For this compound, computational studies would focus on calculating the first hyperpolarizability (β). DFT calculations are a well-established method for this purpose. rsc.orgd-nb.info These calculations involve determining the molecule's response to an applied external electric field. A large calculated value for the first hyperpolarizability suggests that the molecule could have significant NLO properties.

The key molecular features that lead to a high NLO response are typically a high degree of π-conjugation and the presence of electron-donating and electron-accepting groups, which create a significant dipole moment. The furan ring in the target molecule provides a degree of electron delocalization. researchgate.netjlu.edu.cnarxiv.org Computational analysis would explore the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), to understand the charge transfer characteristics that underpin its NLO properties. d-nb.infoacs.org

Applications of 2 Chloro 1 Furan 2 Yl Propan 1 One As a Synthetic Building Block

Role in the Construction of Complex Organic Architectures

The furan (B31954) nucleus within 2-Chloro-1-(furan-2-yl)propan-1-one serves as a latent dienophile or diene, making it a powerful tool for constructing intricate molecular frameworks through cycloaddition reactions. Furthermore, the furan ring itself can be transformed. For instance, related 3-(furan-2-yl)propan-1-ones can undergo oxidative dearomatization, leading to the formation of 2-ene-1,4,7-triones. nih.gov These intermediates can then cyclize in a process similar to the Paal-Knorr furan synthesis to generate new, highly substituted furan rings. nih.gov This sequence effectively allows for the modification and elaboration of the initial furan core into more complex polycyclic or substituted aromatic systems. The ketone and chloro- functionalities on the propane (B168953) chain provide additional handles for Michael additions or subsequent modifications, further expanding its utility in building complex organic structures. nih.gov

Synthesis of Novel Heterocyclic Compounds

The reactivity of this compound makes it an excellent starting material for the synthesis of a variety of novel heterocyclic compounds. Its functional groups can be strategically manipulated to form new rings containing nitrogen, oxygen, or sulfur atoms.

Pyrazolines: Pyrazolines, a class of five-membered nitrogen-containing heterocycles, are commonly synthesized through the condensation reaction of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. koreascience.krajgreenchem.comnih.gov this compound can serve as a key precursor to the necessary chalcone (B49325) intermediate. The general synthesis involves a Claisen-Schmidt condensation of a ketone with an aromatic aldehyde. koreascience.kr The reactivity of the α-chloro ketone in the title compound allows for potential modifications or direct participation in cyclization reactions. For example, reaction with a hydrazine can lead to the formation of a pyrazoline ring. organic-chemistry.orgresearchgate.net

Piperazines: The piperazine (B1678402) core is a common motif in medicinal chemistry. nih.gov The reactive chloroacetyl group is a well-established precursor for building piperazine-containing molecules. For example, 1,1′-(piperazine-1,4-diyl)bis(2-chloroethan-1-one), a related chloroacetyl compound, is used to synthesize complex bis-heterocyclic structures by reacting it with appropriate thiol-containing nicotinonitriles. nih.gov Similarly, this compound can be reacted with piperazine or its derivatives. The nucleophilic nitrogen atoms of piperazine can displace the chloride ion to form a stable carbon-nitrogen bond, thereby incorporating the furan-propanone moiety into a larger piperazine-based scaffold. nih.govnih.gov

Table 1: Synthesis of Nitrogen-Containing Heterocycles

Heterocycle General Precursor Synthetic Method Role of this compound
Pyrazoline α,β-Unsaturated Ketone (Chalcone) Condensation with hydrazine Precursor for chalcone synthesis or direct cyclization

| Piperazine Derivative | Dichloroacetyl compound | Nucleophilic substitution with piperazine | Direct alkylating agent for piperazine nitrogen |

The furan ring in this compound is a key component for the synthesis of fused ring systems. The development of methods to annulate (fuse) furan rings onto existing cyclic structures is an area of significant interest in organic synthesis. nih.gov Methodologies such as the gold-catalyzed cycloisomerization of alkynylcycloalkenols represent a powerful strategy for creating fused furans. nih.govorganic-chemistry.org The furan moiety of the title compound can act as a diene in Diels-Alder reactions, leading to the formation of oxabicyclic systems, which are precursors to a variety of other fused carbocycles and heterocycles. Furthermore, intramolecular cyclization reactions involving the side chain can lead to the formation of rings fused to the furan core.

Precursor for Chiral Auxiliaries and Ligands

Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the control of stereochemistry during a chemical reaction. 1,2-amino alcohols and their heterocyclic derivatives are a prominent class of chiral auxiliaries. nih.gov The structure of this compound contains a 1,2-relationship between the carbonyl group and the chlorine atom. This arrangement makes it a potential precursor for chiral 1,2-amino alcohols.

A typical synthetic route would involve two key steps:

Asymmetric reduction of the carbonyl group to a hydroxyl group, creating a chiral center. This can be achieved using various chiral reducing agents.

Nucleophilic substitution of the chlorine atom with an amine or other nitrogen nucleophile.

The resulting chiral amino alcohol, bearing a furan substituent, could then be used to guide the stereochemical outcome of subsequent reactions.

Utility in Diversifying Chemical Libraries for Research Purposes

The creation of diverse chemical libraries is a cornerstone of modern drug discovery and chemical biology. bohrium.com Diversity-oriented synthesis aims to generate collections of structurally complex and varied small molecules from a common starting material. Due to its multiple, orthogonally reactive functional groups, this compound is an ideal scaffold for this purpose.

The following reaction sites allow for systematic diversification:

The Carbonyl Group: Can be reduced to an alcohol, converted to an imine, or used in olefination reactions.

The Chlorine Atom: Can be displaced by a wide variety of nucleophiles (amines, thiols, alcohols, etc.).

The Furan Ring: Can participate in cycloadditions, electrophilic substitutions, or be opened and re-cyclized to form different heterocycles. nih.gov

By systematically applying different reaction conditions and building blocks to these sites, a single starting material, this compound, can generate a large and diverse library of compounds for screening in biological assays.

Table 2: Chemical Compounds Mentioned

Compound Name CAS Number Molecular Formula
This compound 106430-52-8 C₇H₇ClO₂
2-Chloro-1-(furan-2-yl)ethan-1-one 35005-02-6 C₆H₅ClO₂
Furan 110-00-9 C₄H₄O
Piperazine 110-85-0 C₄H₁₀N₂
1,1′-(Piperazine-1,4-diyl)bis(2-chloroethan-1-one) 35989-35-0 C₈H₁₂Cl₂N₂O₂

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-1-(furan-2-yl)propan-1-one, and how can reaction efficiency be optimized?

  • Methodology :

  • Nucleophilic substitution : React 1-(furan-2-yl)propan-1-one with chlorinating agents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Monitor reaction progress via TLC or GC-MS to optimize stoichiometry and temperature .
  • Catalytic coupling : Use Mn-based catalysts (e.g., iprPNP pincer complexes) for dehydrogenative coupling of furfuryl alcohol with ketones, as demonstrated in analogous furan-containing ketone syntheses .
    • Optimization : Adjust solvent polarity (e.g., dichloromethane vs. THF) and reaction time to minimize by-products. Yield improvements (~45–60%) are achievable with slow addition of chlorinating agents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Identify characteristic peaks for the furan ring (δ 6.3–7.5 ppm for protons) and the carbonyl group (δ 190–210 ppm for carbon). The chloro substituent deshields adjacent protons, appearing as a triplet near δ 4.0–4.5 ppm .
  • IR spectroscopy : Confirm the carbonyl stretch (C=O) at ~1680 cm⁻¹ and C-Cl vibration at ~550–650 cm⁻¹ .
  • X-ray crystallography : Resolve stereochemical ambiguities; analogous chlorinated propanones have been structurally validated using single-crystal diffraction .

Q. How does the furan moiety influence the compound’s reactivity in nucleophilic substitution reactions?

  • The electron-rich furan ring stabilizes the carbonyl group via resonance, enhancing electrophilicity at the α-carbon. This facilitates nucleophilic attack (e.g., by amines or thiols) to form heterocyclic derivatives. Compare reactivity with non-furan analogs (e.g., phenyl-substituted propanones) to quantify electronic effects .

Advanced Research Questions

Q. How can computational models predict the carcinogenic/mutagenic/reprotoxic (CMR) risks of this compound, and what experimental validations are required?

  • In silico strategies :

  • Apply QSAR models trained on structurally similar chlorinated ketones (e.g., 2-chloro-1-(4-chlorophenyl)propan-1-one) to predict CMR endpoints. Prioritize compounds flagged as positive in ≥2 endpoints .
    • Experimental validation :
  • Conduct Ames tests for mutagenicity and micronucleus assays. Note: High volatility (common in chlorinated ketones) may require modified protocols (e.g., sealed systems or derivatization) to ensure accurate results .

Q. What strategies resolve contradictions between predicted and experimental toxicity data for volatile chlorinated ketones?

  • Case study : For 2-chloro-1-(4-chlorophenyl)propan-1-one, discrepancies arose due to incomplete reprotoxicity data caused by volatility. Solutions include:

  • Using non-volatile analogs (e.g., brominated derivatives) for preliminary screening.
  • Applying headspace GC-MS to quantify airborne losses during assays .

Q. How can this compound serve as a precursor for bioactive heterocycles, and what mechanistic insights govern its transformations?

  • Applications :

  • Synthesize pyrazoles or imidazoles via condensation with hydrazines or amidines. The chloro group enables SN2 displacement, while the furan ring directs regioselectivity in cyclization .
    • Mechanistic studies :
  • Use DFT calculations to map transition states in ring-forming reactions. Compare activation energies for furan vs. thiophene analogs to elucidate electronic effects .

Q. What are the challenges in scaling up synthesis while maintaining purity, and how can they be mitigated?

  • Challenges :

  • By-product formation (e.g., di-chlorinated derivatives) during chlorination.
  • Degradation of the furan ring under prolonged heating.
    • Solutions :
  • Employ flow chemistry for precise control of reaction parameters (temperature, residence time).
  • Use scavenger resins (e.g., polymer-bound bases) to quench excess chlorinating agents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.